molecular formula C21H29NO2 B5072397 2-(2-adamantyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2-adamantyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5072397
M. Wt: 327.5 g/mol
InChI Key: UKNSNGCGGQFVKN-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .


Molecular Structure Analysis

In the 1H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the adamantyl moiety appears as broadened singlets at various ppm ranges .


Chemical Reactions Analysis

The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .


Physical and Chemical Properties Analysis

Adamantane derivatives are known for their high bond dissociation energies (BDEs). For example, the BDEs of 2° and 3° C–H bonds in adamantane are 96 and 99 kcal mol−1, respectively .

Mechanism of Action

The mechanism of transformation in adamantane derivatives is proposed to involve a complex series of cationic 1,2 bond migrations and hydride shifts .

Safety and Hazards

Safety data sheets for adamantyl compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled . They recommend using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust, gas, or vapors .

Future Directions

Future research in adamantane chemistry could involve the development of new methods for the preparation of adamantane derivatives, and the exploration of their potential applications in various fields such as medicine, catalyst development, and nanomaterials .

Properties

IUPAC Name

2-(2-adamantyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-23-19-10-15-3-4-22(12-18(15)11-20(19)24-2)21-16-6-13-5-14(8-16)9-17(21)7-13/h10-11,13-14,16-17,21H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNSNGCGGQFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3C4CC5CC(C4)CC3C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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